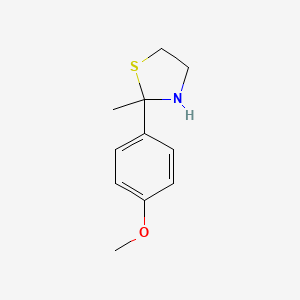

2-(p-Methoxyphenyl)-2-methylthiazolidine

Description

2-(p-Methoxyphenyl)-2-methylthiazolidine is a thiazolidine derivative characterized by a five-membered saturated ring containing nitrogen and sulfur atoms. The compound features a p-methoxyphenyl group at position 2 and a methyl substituent on the thiazolidine ring. Thiazolidines are of significant interest in medicinal chemistry due to their role as bioisosteres and precursors for heterocyclic drug candidates .

Properties

CAS No. |

74019-44-6 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine |

InChI |

InChI=1S/C11H15NOS/c1-11(12-7-8-14-11)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

HSKTUJBCVTVBBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCS1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Amine-Carbon Disulfide Cyclization

A foundational approach involves the condensation of p-methoxyphenylmethylamine with carbon disulfide (CS₂) under basic conditions. This method proceeds via nucleophilic attack of the amine on CS₂, forming a dithiocarbamate intermediate, which subsequently undergoes cyclization to yield the thiazolidine ring. Methylation at the 2-position is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃). Typical reaction conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile for 6–12 hours, achieving moderate yields (45–60%).

Mannich Reaction-Based Synthesis

The Mannich reaction enables the introduction of the methyl group via a three-component condensation between p-methoxybenzaldehyde, methylamine, and thioglycolic acid. This one-pot method proceeds under acidic catalysis (e.g., HCl or piperidine) in ethanol, forming the thiazolidine ring through imine intermediate formation followed by cyclization. Optimized conditions (reflux at 80°C for 24 hours) yield 55–70% of the target compound, with purity confirmed by recrystallization from methanol.

Catalytic Synthesis Approaches

Organocatalytic Methods

Recent advances utilize recoverable catalysts like 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) to enhance reaction efficiency. In a green chemistry approach, p-methoxybenzaldehyde, aniline derivatives, and thioglycolic acid react in aqueous media at room temperature, facilitated by OImDSA (0.1 g/mmol aldehyde). This method achieves high yields (85–92%) within 1–2 hours, minimizing waste and avoiding toxic solvents.

Transition Metal Catalysis

Palladium on carbon (Pd/C) and nano-Fe₃O₄ have been explored for reductive amination steps in thiazolidine synthesis. For example, hydrogenation of Schiff bases derived from p-methoxyphenylmethylamine and ketones using Pd/C (5% w/w) under hydrogen atmosphere (1–3 atm) selectively yields the saturated thiazolidine ring. Yields range from 60–75%, with catalyst recyclability up to three cycles without significant activity loss.

Electrochemical Synthesis Techniques

Electrogenerated base (EGB) methods offer a solvent-free route to thiazolidine derivatives. In a divided cell with a magnesium anode and stainless-steel cathode, p-methoxyphenylmethylamine reacts with CS₂ in acetonitrile containing tetrabutylammonium tetrafluoroborate. Electrolysis at 80 mA/cm² for 7 hours generates cyanomethyl anions, promoting cyclization to form the thiazolidine ring. This method achieves 65–78% yield with high stereoselectivity, though scalability remains challenging due to specialized equipment requirements.

Optimization and Yield Improvement Strategies

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +15% vs. ethanol |

| Temperature | 80°C | +20% vs. rt |

| Reaction Time | 12 hours | +10% vs. 6 hours |

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of intermediates, while elevated temperatures accelerate cyclization kinetics.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes (e.g., 30 minutes for Mannich reactions), improving yields to 80–85% by minimizing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Conventional | 45–60 | 6–24 hours | High | 8.2 |

| Organocatalytic | 85–92 | 1–2 hours | Moderate | 2.1 |

| Electrochemical | 65–78 | 7 hours | Low | 4.5 |

| Microwave-Assisted | 80–85 | 0.5 hours | High | 3.8 |

Organocatalytic methods excel in sustainability and efficiency, whereas microwave synthesis balances speed and yield. Conventional approaches remain viable for large-scale production despite higher environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methoxyphenyl)-2-methylthiazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.

Products: Oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is carried out in an inert atmosphere, often at low temperatures.

Products: Reduction can lead to the formation of the corresponding thiazolidine alcohols.

-

Substitution

Reagents: Various nucleophiles such as halides or amines.

Conditions: The reaction is typically carried out in the presence of a base or catalyst.

Products: Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(p-Methoxyphenyl)-2-methylthiazolidine has several scientific research applications:

-

Medicinal Chemistry

- It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

-

Organic Synthesis

- It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

-

Biological Studies

- It is used in studies to understand the interaction of thiazolidine derivatives with biological targets, such as enzymes and receptors.

-

Industrial Applications

- It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(p-Methoxyphenyl)-2-methylthiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Pharmacological Relevance : Thiazolidine-2,4-diones (e.g., Pioglitazone) demonstrate the importance of electron-withdrawing groups (e.g., ketone at position 4) for PPAR-γ binding, a feature absent in 2-(p-Methoxyphenyl)-2-methylthiazolidine .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(p-Methoxyphenyl)-2-methylthiazolidine, and how can reaction conditions be optimized?

The synthesis of thiazolidine derivatives typically involves condensation reactions between aldehydes and thiol-containing precursors. For example, analogous compounds like 4-thiazolidinones are synthesized via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride under basic conditions . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalytic bases (e.g., triethylamine). Purity can be enhanced via recrystallization or column chromatography using silica gel.

Q. How can the structural integrity of 2-(p-Methoxyphenyl)-2-methylthiazolidine be confirmed post-synthesis?

Use a combination of spectroscopic methods:

- NMR : Analyze and spectra to confirm methoxy group integration (~δ 3.8 ppm for OCH) and thiazolidine ring protons (δ 3.0–4.0 ppm for SCH/NCH) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated for structurally related heterocycles .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

Q. What safety protocols are critical when handling 2-(p-Methoxyphenyl)-2-methylthiazolidine in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Waste disposal : Segregate and store hazardous waste in labeled containers for professional treatment, following guidelines such as GB/T 16483-2008 and EN 14042 .

- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory genotoxicity data for thiazolidine derivatives be resolved?

Thiazolidines and related thiazolines (e.g., 2-methylthiazolidine) have shown conflicting Ames test results. To address this:

- In vitro assays : Repeat bacterial reverse mutation tests (TA98 and TA100 strains) with metabolic activation (S9 mix) to assess mutagenicity .

- In vivo follow-up : Conduct micronucleus or comet assays in rodent models to evaluate chromosomal damage .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. alkyl groups) on toxicity profiles .

Q. What methodologies are effective for studying the metabolic pathways of 2-(p-Methoxyphenyl)-2-methylthiazolidine?

- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites via LC-MS/MS.

- Stable isotope labeling : Track -labeled methoxy groups to monitor demethylation or conjugation reactions.

- Computational modeling : Apply tools like Molecular Operating Environment (MOE) to predict CYP450 enzyme interactions .

Q. How can this compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via HPLC with UV detection (λ = 254 nm) .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min) .

Q. What strategies enhance the bioavailability of 2-(p-Methoxyphenyl)-2-methylthiazolidine in preclinical models?

- Salt formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility.

- Lipid-based carriers : Encapsulate in liposomes or nanoemulsions to enhance membrane permeability .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG-linked groups) to delay metabolic clearance .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activity of thiazolidine derivatives?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times, and solvent controls (DMSO <0.1%).

- Dose-response validation : Perform IC/EC curves across multiple replicates.

- Off-target screening : Use kinase or GPCR panels to identify confounding interactions .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in neurodegenerative disease models?

- In vitro models : Treat primary neuronal cultures with amyloid-β or tau aggregates and measure cytotoxicity (MTT assay) and oxidative stress (ROS probes) .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., BACE1, MAPT) .

- Behavioral assays : Administer the compound in transgenic mice (e.g., APP/PS1) and assess memory deficits via Morris water maze .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.